![molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7](/img/structure/B1289322.png)
2-(1,3-Thiazol-4-yl)ethan-1-ol
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Overview
Description
2-(1,3-Thiazol-4-yl)ethan-1-ol is a compound with the CAS Number: 180207-28-7 . It has a molecular weight of 129.18 . The IUPAC name for this compound is 2-(1,3-thiazol-4-yl)ethanol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol consists of a five-membered thiazole ring attached to an ethanol group . The thiazole ring contains three carbon atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
2-(1,3-Thiazol-4-yl)ethan-1-ol is a liquid at room temperature . It has a molecular weight of 129.18 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including “2-(1,3-Thiazol-4-yl)ethan-1-ol”, have been recognized for their antimicrobial properties. They are used in the development of compounds that can inhibit the growth of various bacteria and fungi, which is crucial in the fight against infectious diseases .
Anticancer Activity
Research has shown that thiazole compounds exhibit promising anticancer activities. They can be synthesized and tested against different cancer cell lines, providing a pathway for the development of new anticancer drugs .
Antidiabetic Effects
The thiazole moiety is a component in some antidiabetic drugs. Its incorporation into new molecules could lead to the development of novel treatments for managing diabetes .
Anti-Inflammatory Properties
Due to their anti-inflammatory effects, thiazole derivatives are explored for their potential use in treating chronic inflammatory diseases. This includes the synthesis of compounds that can modulate inflammatory pathways .
Antihypertensive Uses
Thiazole derivatives are also investigated for their antihypertensive effects. They may play a role in creating new medications that help control high blood pressure .
Antioxidant Capabilities
The antioxidant properties of thiazole compounds make them valuable in the prevention of oxidative stress-related diseases. They can scavenge free radicals and protect cells from damage .
Anti-Alzheimer’s Disease
Thiazole derivatives are studied for their potential to act as therapeutic agents in the treatment of Alzheimer’s disease. They may influence biochemical pathways associated with the disease’s progression .
Hepatoprotective Effects
Some thiazole compounds have shown hepatoprotective activities, suggesting their use in protecting the liver from various toxins and in the treatment of liver diseases .
Each of these applications represents a unique field of research where “2-(1,3-Thiazol-4-yl)ethan-1-ol” could potentially contribute to the development of new therapeutic agents and treatments. The versatility of the thiazole ring allows for a wide range of biological activities, making it a significant moiety in medicinal chemistry and drug design .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGHXTOEFVTKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180207-28-7 |
Source
|
Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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